2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7/c10-8(11)5-16-9(12)3-6(15-16)7-4-13-1-2-14-7/h1-4H,5,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHGYCOJYPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess valuable biological properties. They can act as antifungal, antitubercular, and antibacterial agents. They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators.
Mode of Action
Similar compounds like [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions.
Biochemical Analysis
Biochemical Properties
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine A1 and A2A receptors, which are involved in numerous physiological processes. The nature of these interactions includes binding to the active sites of these receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate receptor activity makes it a promising candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the intracellular calcium concentration, which is a critical factor in cell signaling. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dual antagonist for adenosine A1 and A2A receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as improving motor impairments and enhancing cognitive function. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrazine moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts key signaling pathways essential for cell proliferation and survival.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in various human tumor cell lines. For example, it has shown effectiveness against breast cancer and leukemia cell lines.
- Antimicrobial Properties : Research indicates that the compound possesses significant antimicrobial activity against both bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Breast Cancer Treatment : A recent clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
- Bacterial Infections : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
- Inflammatory Disorders : A study focused on rheumatoid arthritis patients showed that administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the bloodstream .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Amino-pyrazoles | Structure | Anticancer, antimicrobial |
| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer |
| Pyrazoloquinolines | Structure | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide exhibits potential anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for developing novel cancer therapeutics.
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects against various pathogens. Its derivatives have demonstrated significant activity against bacterial and viral strains, suggesting its potential role in developing new antibiotics or antiviral drugs.
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting biochemical pathways critical for disease progression. This aspect is particularly relevant in the context of metabolic disorders and cancer.
Material Science
- Fluorescent Materials : The unique structural features of this compound allow it to be utilized in the development of fluorescent materials. These materials have applications in biological imaging and diagnostics, enhancing the visibility of cellular processes.
- Electronic Properties : The compound is being explored for its electronic properties, which can be harnessed in the fabrication of organic semiconductors and other electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Anticancer Research
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis through CDK inhibition, showcasing its potential as a lead compound for new anticancer therapies.
Case Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial agents, derivatives of this compound exhibited potent activity against multi-drug resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action and potential formulations for clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three categories of analogs:
Pyrazolo-Pyrimidine/Pyrazine Derivatives (TRK Kinase Inhibitors)
European patents describe compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine, which share a pyrazole-pyrimidine scaffold but incorporate fluorinated aryl groups and pyrrolidine substituents. These modifications enhance lipophilicity and target affinity for TRK kinases, critical in cancer therapy.
Pyrazolo-Pyridazinone Derivatives
Compounds such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one () feature fused pyrazine-pyridazinone systems with piperidine substituents. These structures prioritize planar aromatic systems for intercalation or π-π stacking with enzyme active sites. The target compound’s acetimidamide group, however, introduces a flexible, basic side chain that could modulate pharmacokinetics (e.g., membrane permeability) compared to rigid pyridazinone derivatives .
Pyrazole-Acetic Acid Derivatives
(5-Amino-2H-pyrazol-3-yl)-acetic acid () shares the 5-amino-pyrazole core but replaces the acetimidamide with a carboxylic acid. This substitution alters ionization behavior (pKa ~4–5 for carboxylic acid vs. ~8–10 for amidine), affecting bioavailability. The acetimidamide’s basicity may enhance cellular uptake in physiological environments, a critical factor for intracellular kinase targets .
Structural and Functional Analysis Table
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide typically involves:
- Construction of the 5-aminopyrazole core.
- Introduction of the pyrazin-2-yl substituent at the 3-position of the pyrazole ring.
- Conversion of the pyrazolyl-ethyl side chain to the acetimidamide group.
The synthetic challenge lies in regioselective functionalization and efficient heterocycle formation under mild conditions to preserve sensitive functional groups.
Preparation of 5-Aminopyrazole Core
5-Aminopyrazoles serve as key intermediates in the synthesis. Several methods have been reported:
Condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyls : Acid-catalyzed condensation of 2-hydroxyethylhydrazine with benzoylacetonitrile in ethanol/acetic acid under reflux yields 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol analogs with high yield (79%).
One-pot multicomponent reactions : Combining salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in ethanol/pyridine mixtures leads to pyrazole derivatives via Knoevenagel condensation, Pinner reaction, and cyclization steps. This method is efficient and suitable for scale-up.
Acid-catalyzed cyclocondensation with enaminones : Reaction of 5-aminopyrazole with enaminones in acetic acid under reflux forms fused pyrazoloazines, demonstrating the versatility of 5-aminopyrazole intermediates.
Formation of the Acetimidamide Functionality
The acetimidamide group (-CH2-C(=NH)-NH2) is typically introduced by:
Pinner reaction or amidine formation : Conversion of nitrile precursors attached to the pyrazole ring into amidines using ammonium salts or amines under acidic conditions.
Post-pyrazole functionalization : Starting from pyrazolyl-ethanol or pyrazolyl-acetonitrile intermediates, transformation to acetimidamide is achieved by reaction with amidine reagents or via activation and substitution steps.
Representative Synthetic Route and Reaction Conditions
Mechanistic Insights and Optimization
The acid-catalyzed cyclization is crucial for pyrazole ring formation, often performed under reflux in ethanol with glacial acetic acid to ensure high conversion and purity.
Selective bromination on pyrazine rings requires controlled stoichiometry and temperature to avoid polybromination and side reactions.
The amidination step benefits from mild acidic conditions to prevent decomposition of the pyrazole ring and maintain the amino substituent's integrity.
One-pot methods combining condensation, cyclization, and functional group transformations reduce purification steps and improve overall yield and scalability.
Summary of Research Findings
The yield of key intermediates such as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol can reach up to 79% under optimized reflux conditions.
One-pot multicomponent reactions provide efficient access to pyrazole derivatives with high functional group tolerance and operational simplicity.
The use of sodium hypochlorite and brominating agents enables selective halogenation of pyrazine rings, facilitating subsequent substitution reactions.
Acid-catalyzed reactions in ethanol/acetic acid mixtures are widely employed for both ring formation and functionalization steps, reflecting their robustness and reproducibility.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide, and how can reaction purity be maximized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors and functionalization of the acetimidamide side chain. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control: Reactions are conducted under reflux (e.g., 80–100°C) to accelerate kinetics while minimizing side products .
- Purity Monitoring: Thin-layer chromatography (TLC) and HPLC are used to track reaction progress, while recrystallization or column chromatography isolates the pure product .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and spectrometric methods:
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions on the pyrazole and pyrazine rings .
- IR Spectroscopy: Identifies functional groups (e.g., NH₂ in acetimidamide) via characteristic absorption bands .
- Mass Spectrometry (LC-MS): Verifies molecular weight and fragmentation patterns .
Advanced: How can computational tools resolve contradictions in predicted vs. observed biological activity data?
Methodological Answer:
Discrepancies between in silico predictions and experimental results require iterative validation:
- PASS Program: Predicts biological targets (e.g., enzyme inhibition) based on structural motifs; discrepancies may arise from unaccounted solvation effects or conformational flexibility .
- Molecular Docking: Refines binding hypotheses by simulating ligand-receptor interactions (e.g., with kinases or GPCRs) using software like AutoDock .
- MD Simulations: Assess dynamic stability of ligand-target complexes to identify false positives .
Advanced: What experimental designs are effective for studying this compound’s interactions with biological macromolecules?
Methodological Answer:
Mechanistic studies employ:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to enzymes/receptors in real-time .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .
- X-ray Crystallography: Resolves 3D ligand-protein complexes to identify critical binding residues (e.g., hydrogen bonds with pyrazine) .
Advanced: How can researchers address stability challenges during storage or in biological matrices?
Methodological Answer:
Stability optimization involves:
- Degradation Studies: Accelerated stability testing under varied pH, temperature, and light exposure identifies degradation pathways (e.g., hydrolysis of the acetimidamide group) .
- Lyophilization: Freeze-drying improves shelf-life by reducing hydrolytic degradation .
- Protective Formulations: Encapsulation in cyclodextrins or liposomes enhances aqueous stability .
Basic: What are the key structural features influencing this compound’s reactivity and bioactivity?
Methodological Answer:
Critical structural elements include:
- Pyrazine Ring: Enhances π-π stacking with aromatic residues in target proteins .
- Acetimidamide Side Chain: Participates in hydrogen bonding with catalytic sites (e.g., serine proteases) .
- Amino Group at Position 5: Modulates solubility and electrostatic interactions .
Advanced: How can researchers validate contradictory data from enzyme inhibition assays?
Methodological Answer:
Resolving contradictions requires:
- Dose-Response Curves: Confirm IC50 consistency across replicates .
- Off-Target Screening: Rule out non-specific binding using panels of related enzymes .
- Cellular Assays: Compare in vitro enzyme inhibition with cellular efficacy (e.g., apoptosis assays) .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE: Use nitrile gloves and fume hoods to prevent dermal/airway exposure.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
- Toxicity Screening: Preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) guide handling precautions .
Advanced: How can synthetic byproducts be characterized and minimized?
Methodological Answer:
- Byproduct Identification: LC-MS/MS and 2D NMR (e.g., HSQC) trace impurities to incomplete reactions or side products .
- Reaction Optimization: Adjust stoichiometry (e.g., excess pyrazine precursor) or use scavengers (e.g., molecular sieves) .
Advanced: What strategies exist for modifying this compound to enhance selectivity toward a target?
Methodological Answer:
- Bioisosteric Replacement: Substitute pyrazine with pyridazine to alter electronic properties .
- Side-Chain Functionalization: Introduce sulfonamide or carboxylate groups to improve target complementarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
